Cas no 847389-81-5 (1-(4-chlorophenyl)-3-2-(2,5-dimethyl-1H-indol-3-yl)ethylthiourea)

1-(4-chlorophenyl)-3-2-(2,5-dimethyl-1H-indol-3-yl)ethylthiourea 化学的及び物理的性質
名前と識別子
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- 1-(4-chlorophenyl)-3-2-(2,5-dimethyl-1H-indol-3-yl)ethylthiourea
- F0658-0139
- AKOS001506956
- 1-(4-chlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]thiourea
- 847389-81-5
- 1-(4-chlorophenyl)-3-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)thiourea
-
- インチ: 1S/C19H20ClN3S/c1-12-3-8-18-17(11-12)16(13(2)22-18)9-10-21-19(24)23-15-6-4-14(20)5-7-15/h3-8,11,22H,9-10H2,1-2H3,(H2,21,23,24)
- InChIKey: LPLFBYVNRMPXTL-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)NC(NCCC1=C(C)NC2C=CC(C)=CC1=2)=S
計算された属性
- せいみつぶんしりょう: 357.1066465g/mol
- どういたいしつりょう: 357.1066465g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 1
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 425
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.9Ų
- 疎水性パラメータ計算基準値(XlogP): 5
1-(4-chlorophenyl)-3-2-(2,5-dimethyl-1H-indol-3-yl)ethylthiourea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0658-0139-1mg |
1-(4-chlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]thiourea |
847389-81-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0658-0139-2mg |
1-(4-chlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]thiourea |
847389-81-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0658-0139-2μmol |
1-(4-chlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]thiourea |
847389-81-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
1-(4-chlorophenyl)-3-2-(2,5-dimethyl-1H-indol-3-yl)ethylthiourea 関連文献
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1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
1-(4-chlorophenyl)-3-2-(2,5-dimethyl-1H-indol-3-yl)ethylthioureaに関する追加情報
Comprehensive Overview of 1-(4-chlorophenyl)-3-2-(2,5-dimethyl-1H-indol-3-yl)ethylthiourea (CAS No. 847389-81-5)
1-(4-chlorophenyl)-3-2-(2,5-dimethyl-1H-indol-3-yl)ethylthiourea (CAS No. 847389-81-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties. The compound features a thiourea backbone linked to a 4-chlorophenyl group and a 2,5-dimethyl-1H-indol-3-yl moiety, making it a subject of interest for its potential applications in medicinal chemistry. Researchers are particularly intrigued by its molecular interactions and binding affinities, which could pave the way for novel therapeutic agents.
In recent years, the demand for indole derivatives and thiourea-based compounds has surged, driven by their versatility in drug discovery. 1-(4-chlorophenyl)-3-2-(2,5-dimethyl-1H-indol-3-yl)ethylthiourea stands out due to its hybrid structure, combining the pharmacophoric features of both indole and thiourea. This combination is often associated with enhanced bioactivity, including potential anti-inflammatory, antimicrobial, and anticancer properties. Such attributes align with current trends in targeted drug design and personalized medicine, which are hot topics in the scientific community.
The synthesis of CAS No. 847389-81-5 involves multi-step organic reactions, often starting from commercially available 2,5-dimethylindole and 4-chlorophenyl isothiocyanate. Advanced techniques like NMR spectroscopy and mass spectrometry are employed to confirm its purity and structural integrity. Given the growing emphasis on green chemistry, researchers are also exploring eco-friendly synthetic routes to minimize environmental impact, a concern frequently raised in modern scientific discourse.
From a commercial perspective, 1-(4-chlorophenyl)-3-2-(2,5-dimethyl-1H-indol-3-yl)ethylthiourea is primarily utilized in academic and industrial research settings. Its applications span from enzyme inhibition studies to high-throughput screening for drug candidates. The compound's ability to modulate biological pathways makes it a valuable tool for understanding disease mechanisms, particularly in areas like neurodegenerative disorders and metabolic syndromes, which are frequently searched topics in medical databases.
Safety and handling of CAS No. 847389-81-5 are critical considerations for researchers. While not classified as hazardous, standard laboratory precautions should be followed, including the use of personal protective equipment (PPE) and proper ventilation. The compound's stability under various conditions is well-documented, ensuring reliable performance in experimental settings. This reliability is crucial for reproducibility, a cornerstone of scientific research that aligns with the increasing focus on research transparency and data integrity.
Looking ahead, the potential of 1-(4-chlorophenyl)-3-2-(2,5-dimethyl-1H-indol-3-yl)ethylthiourea in drug development remains promising. Its structural motifs are compatible with computational modeling and AI-driven drug discovery, two rapidly evolving fields that dominate contemporary scientific searches. As the scientific community continues to explore its applications, this compound is likely to remain a focal point in the quest for innovative therapeutic solutions.
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